N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzenesulfonamide
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Overview
Description
N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzenesulfonamide: is a complex organic compound that belongs to the class of thienopyrimidines. . The structure of this compound includes a thienopyrimidine core, an azetidine ring, and a benzenesulfonamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzenesulfonamide typically involves multiple steps, starting from readily available thiophene derivatives. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often include heating in solvents like xylene or toluene, with catalysts such as calcium chloride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like crystallization from ethyl acetate-methanol mixtures .
Chemical Reactions Analysis
Types of Reactions
N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require anhydrous conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidine derivatives such as:
Thieno[3,2-d]pyrimidin-4-amine: Known for its activity against Mycobacterium tuberculosis.
Thieno[3,4-d]pyrimidin-4(3H)-one: Used as a photosensitizer in photodynamic therapy.
Thieno[2,3-d]pyrimidin-4(3H)-one: Exhibits anticancer activity.
Uniqueness
N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzenesulfonamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its azetidine ring and benzenesulfonamide group differentiate it from other thienopyrimidine derivatives, potentially leading to unique reactivity and biological activity .
Properties
IUPAC Name |
N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c20-23(21,12-4-2-1-3-5-12)18-11-8-19(9-11)15-14-13(6-7-22-14)16-10-17-15/h1-7,10-11,18H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMDMEHOPVAHDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2SC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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